molecular formula C11H10ClF3O3 B12066451 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid

2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid

Cat. No.: B12066451
M. Wt: 282.64 g/mol
InChI Key: CLKVBKAIADRHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and phenoxy group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-(4-Chloro-3-(trifluoromethyl)phenoxy)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C11H10ClF3O3

Molecular Weight

282.64 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C11H10ClF3O3/c1-10(2,9(16)17)18-6-3-4-8(12)7(5-6)11(13,14)15/h3-5H,1-2H3,(H,16,17)

InChI Key

CLKVBKAIADRHGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.